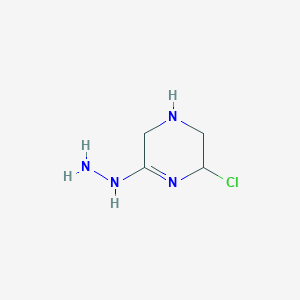
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrazine ring substituted with a chlorine atom and a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with a pyridazine ring instead of a pyrazine ring.
Pyrazolopyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, showing different biological activities.
Pyrrolopyrazine: Features a pyrrole ring fused with a pyrazine ring, exhibiting various biological activities.
Uniqueness
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H9ClN4 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
(3-chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine |
InChI |
InChI=1S/C4H9ClN4/c5-3-1-7-2-4(8-3)9-6/h3,7H,1-2,6H2,(H,8,9) |
InChI-Schlüssel |
RXKNGAWRBVTXAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(CN1)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)
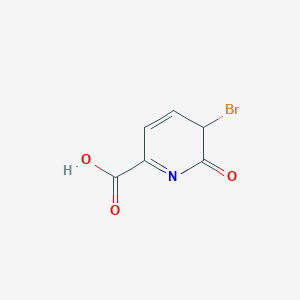

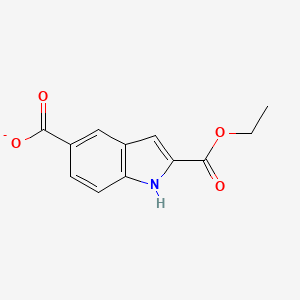


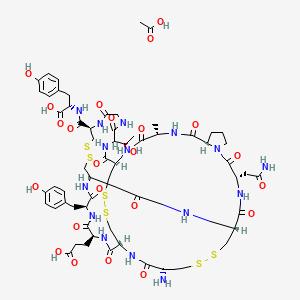
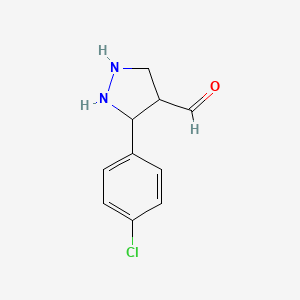

![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
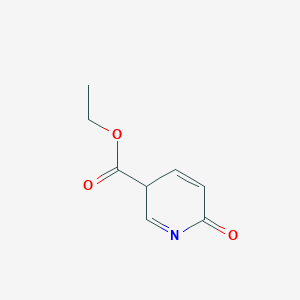
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)

